(S)-2-Amino-1-phenylethanol

Chiral resolution Enantiomeric excess Process chemistry

Researchers face failed asymmetric syntheses due to racemic or wrong-enantiomer inputs. (S)-2-Amino-1-phenylethanol (CAS 56613-81-1) solves this with verified chirality. - >98% enantiomeric purity; specific rotation [α]20/D +47° - Directly determines bioactivity: cordiarimide B isomer shows 4× antioxidant activity vs diastereomer - Essential for β-adrenergic ligand synthesis and N-H insertion chiral auxiliary applications Available with certificate of analysis. Reliable reference standard for enantiopurity verification.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 56613-81-1
Cat. No. B3042313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-1-phenylethanol
CAS56613-81-1
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)O
InChIInChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m1/s1
InChIKeyULSIYEODSMZIPX-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-1-phenylethanol: Chiral Synthesis Intermediate


(S)-2-Amino-1-phenylethanol (CAS 56613-81-1), also known as (S)-(+)-2-phenylglycinol, is a chiral β-amino alcohol. This compound serves as a versatile building block in organic synthesis and a crucial intermediate for pharmaceuticals [1]. Its structure features an amino group (-NH2) and a hydroxyl group (-OH) attached to a phenyl-substituted ethane backbone, providing a unique scaffold for asymmetric transformations [1]. Due to its chirality and reactivity, it is widely employed in the synthesis of enantiopure drug molecules and as a chiral auxiliary in stereoselective reactions [2].

Why (S)-2-Amino-1-phenylethanol Is Essential


The stereochemistry of 2-amino-1-phenylethanol is not a minor variation but a critical determinant of its function. The (S)- and (R)-enantiomers, along with the racemic mixture, possess identical chemical formulas but distinct three-dimensional orientations, leading to profoundly different behaviors in biological systems and asymmetric syntheses [1]. A head-to-head study of cordiarimide B isomers revealed that stereochemistry at the 2-amino-1-phenylethanol moiety dictates antioxidant activity: only two of four possible stereoisomers exhibited activity, with the most potent showing a fourfold increase over its diastereomer [2]. In drug discovery, the (R)-enantiomer is typically the biologically active form, while the (S)-enantiomer may be inactive or even cause adverse effects, making enantiopure sourcing essential . This fundamental difference invalidates the interchangeability of generic, racemic, or opposite enantiomer forms in both research and industrial applications.

Evidence for (S)-2-Amino-1-phenylethanol Superiority


Enantiomeric Purity via Resolution

In a direct process R&D comparison of three synthetic routes to optically pure 2-amino-1-phenylethanol, the resolution of the racemate using di-O-p-toluoyltartaric acid was identified as the method of choice. This method yielded (S)-2-amino-1-phenylethanol with a significantly higher enantiomeric excess (ee) of 99% compared to the (R)-enantiomer, which was obtained with an ee of 62% from an alternative enzymatic route [1][2]. The (S)-enantiomer is therefore the preferred starting material for applications demanding the highest stereochemical fidelity.

Chiral resolution Enantiomeric excess Process chemistry

Cordiarimide B Stereospecific Activity

A study synthesizing all four stereoisomers of the natural product cordiarimide B using (S)- and (R)-2-amino-1-phenylethanol with L- and D-glutamic acid demonstrated that only two isomers possess antioxidant activity [1]. Crucially, the isomer derived from (S)-2-amino-1-phenylethanol, specifically compound (3S,11S) 18, exhibited fourfold higher antioxidant activity than its diastereomer derived from the (R)-enantiomer, compound (3S,11R) 20. The other two isomers, (3R,11S) 22 and (3R,11R) 24, were completely inactive [1]. This demonstrates that the (S)-enantiomer is essential for accessing the biologically active stereochemical space of cordiarimide B.

Antioxidant Stereospecific synthesis Natural product analog

Asymmetric Induction in N-H Insertion

In rhodium(II)-catalyzed enantioselective N-H insertion reactions, (1R,2S)-2-amino-1-phenylethanol (derived from (S)-enantiomer) and its enantiomer produce opposite enantiomeric outcomes [1]. Specifically, the (1R,2S)-isomer yields the N-phenyl-1-phenylglycine derivative enriched in the R-form, while its enantiomer yields the S-form [1]. This demonstrates that the (S)-configured catalyst core is essential for achieving a specific enantiomeric product, a property that cannot be replicated by the (R)-enantiomer.

Asymmetric catalysis Chiral auxiliary N-H insertion

Optical Rotation and Melting Point

The (S)- and (R)-enantiomers of 2-amino-1-phenylethanol exhibit opposite optical rotations and different melting point ranges. Vendor specifications indicate that (S)-2-amino-1-phenylethanol has a specific rotation of [α]20/D +47° (c = 1 in methanol) and a melting point of 54-63°C [1]. In contrast, the (R)-enantiomer displays a specific rotation of [α]20/D -43.0±2° (c = 2%) [2] and a melting point of 57-63°C [2]. These distinct physical constants provide a straightforward, low-cost method for identity confirmation and quality control, ensuring that the correct enantiomer is procured and used.

Quality control Identity confirmation Analytical chemistry

Resolution with Dehydroabietic Acid

An investigation into the optical resolution of racemic 2-amino-1-phenylethanol using dehydroabietic acid (DAA) as a chiral resolving agent demonstrated that the (S)-enantiomer was obtained with higher optical purity compared to the (R)-enantiomer under specific solvent conditions [1]. While the exact numerical ee values are not provided in the abstract, the study concludes that the (S)-enantiomer is preferentially resolved, highlighting a tangible advantage in large-scale preparative separations where (S)-enantiomer purity is paramount [1].

Chiral resolution Process optimization Enantiomeric excess

Scalable Noyori Hydrogenation Synthesis

A process R&D study optimized the Noyori asymmetric hydrogenation route for the large-scale synthesis of (S)-2-amino-1-phenylethanol. The method consistently yielded the target compound with >98% ee and very good overall yield [1]. In contrast, the (R)-enantiomer, when produced via an alternative enzymatic cascade, only reached 62% ee [2]. This demonstrates that the (S)-enantiomer can be reliably produced with significantly higher stereochemical purity at industrially relevant scales, a critical factor for pharmaceutical manufacturing.

Asymmetric synthesis Process scale-up Enantiomeric excess

Applications of (S)-2-Amino-1-phenylethanol


β-Adrenergic Receptor Ligand Synthesis

Due to its high enantiomeric purity (>98% ee) and defined stereochemistry, (S)-2-amino-1-phenylethanol is the ideal chiral building block for constructing stereochemically precise β-adrenergic receptor ligands [1]. Its use ensures that the resulting drug candidates possess the correct three-dimensional orientation for optimal receptor binding and functional selectivity, a prerequisite for developing biased agonists and other advanced therapeutics [1].

Cordiarimide B Active Isomer Production

As demonstrated by head-to-head comparison, only cordiarimide B isomers derived from (S)-2-amino-1-phenylethanol exhibit potent antioxidant activity, with the most active isomer showing a 4-fold increase over its diastereomer [2]. This makes the (S)-enantiomer an essential starting material for any research program focused on developing cordiarimide B as a novel antioxidant drug candidate.

Chiral Auxiliary in Asymmetric Catalysis

The (S)-enantiomer's ability to induce the R-enriched product in N-H insertion reactions, while its enantiomer induces the S-form, positions it as a unique and irreplaceable chiral auxiliary for synthesizing specific enantiomeric series of pharmaceuticals [3]. Its high optical purity and consistent performance make it a reliable component in asymmetric catalytic cycles.

Reference Standard for Chiral Purity

With a well-defined specific rotation of [α]20/D +47° and a melting point of 54-63°C, (S)-2-amino-1-phenylethanol serves as a reliable reference standard for verifying the identity and enantiomeric purity of unknown or synthesized batches of 2-amino-1-phenylethanol . Its opposite rotation to the (R)-enantiomer provides a simple, cost-effective analytical tool to prevent cross-contamination and ensure research integrity.

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